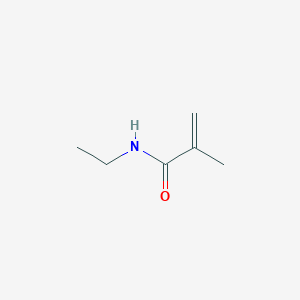

N-Ethylmethacrylamide

描述

Significado das Alquil (Met)acrilamidas na Investigação de Polímeros Responsivos

As alquil (met)acrilamidas, uma classe de monómeros, são fundamentais na investigação de polímeros responsivos. Estes polímeros, muitas vezes referidos como polímeros "inteligentes", demonstram alterações físico-químicas significativas em resposta a estímulos externos, como temperatura, pH, luz e campos elétricos ou magnéticos. researchgate.netd-nb.infonih.gov A capacidade de ajustar as suas propriedades torna-os altamente atrativos para uma variedade de aplicações. d-nb.info

A sensibilidade à temperatura, uma propriedade chave de muitos polímeros de alquil (met)acrilamida, manifesta-se frequentemente como uma temperatura crítica inferior de solução (LCST). researchgate.net Abaixo da LCST, o polímero é solúvel em água, mas à medida que a temperatura aumenta para além da LCST, o polímero sofre uma transição de fase, tornando-se insolúvel. rsc.org Esta transição é impulsionada por um equilíbrio entre as interações hidrofílicas e hidrofóbicas dentro da estrutura do polímero. acs.org O valor da LCST pode ser ajustado através da modificação dos grupos pendentes e terminais, da incorporação de comonómeros ou do ajuste da concentração. rsc.org

Polímeros notáveis nesta família incluem o poli(N-isopropilacrilamida) (PNIPAM), extensivamente estudado pela sua LCST próxima da temperatura do corpo humano, tornando-o adequado para aplicações biomédicas. researchgate.netrsc.org Outros exemplos incluem o poli(N,N-dietilacrilamida) e o poli(N-ciclopropilacrilamida). acs.org A introdução de grupos funcionais, como grupos amino, pode conferir sensibilidade adicional ao pH, criando polímeros com dupla capacidade de resposta. rsc.org

Contexto Histórico e Evolução dos Estudos sobre a Poli(N-Etilmetacrilamida)

A investigação sobre polímeros termossensíveis começou a ganhar força significativa com os primeiros trabalhos sobre o poli(N-isopropilacrilamida) (PNIPAM) no final dos anos 60. rsc.org No entanto, o interesse em outros polímeros de N-alquil(met)acrilamida, incluindo o poli(N-etilmetacrilamida) (PNEMAM), surgiu como parte de uma exploração mais ampla de materiais com temperaturas de transição variadas. academie-sciences.frresearchgate.net Os primeiros estudos focaram-se na preparação e caracterização físico-química de microgéis de PNEMAM. scispace.com

Trabalhos posteriores exploraram a síntese de partículas de látex de PNEMAM através de processos de polimerização por emulsão/precipitação, investigando o efeito de diferentes reticuladores nas cinéticas de polimerização e nas propriedades físico-químicas. academie-sciences.fr A pesquisa também se aprofundou na funcionalização de partículas termossensíveis de PNEMAM com compostos como o ácido fenilborónico. hal.science A síntese e as propriedades de solução de copolímeros de acrilamida-sulfobetaína também foram investigadas no contexto de polímeros termossensíveis. acs.org

Conceitos Fundamentais de Polímeros Responsivos a Estímulos Relevantes para a Poli(N-Etilmetacrilamida)

Os polímeros responsivos a estímulos, ou polímeros "inteligentes", são macromoléculas que exibem alterações significativas nas suas propriedades em resposta a pequenas alterações no seu ambiente. d-nb.inforsc.org Estas alterações podem ser desencadeadas por vários estímulos, incluindo temperatura, pH, luz, campos elétricos e magnéticos. d-nb.info

Sensibilidade à Temperatura: Uma caraterística proeminente de muitos polímeros responsivos a estímulos, incluindo o PNEMAM, é a sensibilidade à temperatura. Esta é frequentemente caraterizada por uma temperatura crítica inferior de solução (LCST). Abaixo da LCST, o polímero é solúvel em água devido à formação de ligações de hidrogénio entre as cadeias poliméricas e as moléculas de água. mdpi.com Acima da LCST, as interações hidrofóbicas dominam, levando à desidratação e agregação do polímero, resultando na sua insolubilidade. acs.org O PNEMAM exibe uma temperatura de transição de fase de volume (TVPT) relativamente alta, em torno de 65 °C. academie-sciences.fr

Sensibilidade ao pH: Embora o homopolímero PNEMAM seja principalmente termossensível, a incorporação de comonómeros com grupos ionizáveis pode introduzir sensibilidade ao pH. mdpi.com Por exemplo, a copolimerização com monómeros que contêm grupos amina, como o N-(2-(dimetilamino)etil)metacrilamida (DMAEMA), pode tornar o polímero resultante responsivo a alterações no pH. ontosight.ai Em condições ácidas, os grupos amina são protonados, levando a repulsões eletrostáticas e ao inchaço do polímero. Em condições básicas, os grupos amina são desprotonados, resultando no colapso do polímero.

Aplicações Potenciais: As propriedades únicas dos polímeros responsivos a estímulos, como o PNEMAM e os seus copolímeros, tornam-nos candidatos a uma vasta gama de aplicações, incluindo:

Sistemas de Libertação de Fármacos: A capacidade de libertar um fármaco encapsulado em resposta a um estímulo específico, como a temperatura ou o pH, permite a libertação direcionada de fármacos. ontosight.aigoogle.com

Hidrogéis: Os hidrogéis responsivos a estímulos podem inchar ou encolher em resposta a alterações ambientais, tornando-os úteis em biossensores, atuadores e engenharia de tecidos. ontosight.ainih.gov

Biomateriais: As suas propriedades ajustáveis tornam-nos adequados para utilização em diversas aplicações biomédicas.

Tabela de Compostos Mencionados

| Nome do Composto | Sigla |

| N-Etilmetacrilamida | NEMAM |

| Poli(N-etilmetacrilamida) | PNEMAM |

| N-(2-(Dimetilamino)etil)metacrilamida | DMAEMA |

| Dimetilsulfóxido | DMSO |

| Etilenoglicol dimetacrilato | EGDMA |

| Ácido metacrílico | MAA |

| N,N'-Metilenobisacrilamida | MBA |

| Poli(N-isopropilacrilamida) | PNIPAM |

| Tetraetilenoglicol dimetacrilato | TEGDMA |

| Tetrahidrofurano | THF |

Structure

3D Structure

属性

CAS 编号 |

7370-88-9 |

|---|---|

分子式 |

C6H11NO |

分子量 |

113.16 g/mol |

IUPAC 名称 |

N-ethyl-2-methylprop-2-enamide |

InChI |

InChI=1S/C6H11NO/c1-4-7-6(8)5(2)3/h2,4H2,1,3H3,(H,7,8) |

InChI 键 |

ZIWDVJPPVMGJGR-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C(=C)C |

规范 SMILES |

CCNC(=O)C(=C)C |

产品来源 |

United States |

Synthetic Methodologies for N Ethylmethacrylamide Monomer

Established Synthetic Routes to N-Ethylmethacrylamide

The most common and industrially significant method for synthesizing this compound involves the acylation of ethylamine (B1201723) with a reactive derivative of methacrylic acid, typically methacryloyl chloride. This reaction, a classic example of Schotten-Baumann conditions, is widely employed due to its efficiency and relatively high yields.

The reaction is typically carried out by adding methacryloyl chloride dropwise to a solution of ethylamine in a suitable organic solvent. The process is often conducted at reduced temperatures, ranging from -5 °C to 0 °C, to control the exothermic nature of the reaction and minimize potential side reactions. cas.cztandfonline.com A tertiary amine, such as triethylamine, is commonly added to the reaction mixture to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion. rsc.org

An alternative established route utilizes methacrylic anhydride (B1165640) as the acylating agent. This method avoids the generation of corrosive HCl, which can be advantageous. The reaction of methacrylic anhydride with an amine in the presence of a catalyst can produce N-alkyl methacrylamides with high conversion and selectivity. researchgate.net

Table 1: Comparison of Established Synthetic Routes for this compound

| Parameter | Methacryloyl Chloride Route | Methacrylic Anhydride Route |

| Reactants | Methacryloyl chloride, Ethylamine | Methacrylic anhydride, Ethylamine |

| Typical Solvent | Benzene, Dichloromethane (DCM) cas.cztandfonline.com | Bulk (without solvent) researchgate.net |

| Catalyst/Reagent | Triethylamine (acid scavenger) rsc.org | "Maghnite H+" (green catalyst) researchgate.net |

| Reaction Temperature | -5 °C to 0 °C cas.cz | Room temperature researchgate.net |

| Byproduct | Hydrochloric acid (HCl) rsc.org | Methacrylic acid |

| Reported Yield | High | 85% conversion researchgate.net |

Purification Techniques for this compound Monomer

Obtaining high-purity this compound monomer is crucial for its subsequent polymerization and the properties of the resulting polymer. Several purification techniques are employed to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization is a common method for purifying solid this compound. This technique involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the monomer decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor. A mixture of ethanol (B145695) and water has been successfully used for the recrystallization of a similar chiral monomer, (R)-N-(1-phenyl-ethyl) methacrylamide (B166291). techscience.com For other N-substituted acrylamides, recrystallization from solvents like methanol (B129727) is also reported.

Distillation , particularly vacuum distillation, is another effective purification method, especially for liquid monomers or those with suitable boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation or polymerization during the purification process. rsc.org

Column chromatography is a versatile technique that can be used to achieve a high degree of purity. In this method, the crude monomer is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation. For some N-alkylacrylamides, passing the monomer through a column filled with neutral aluminum oxide is also a viable purification step. rsc.org

Table 2: Overview of Purification Techniques for this compound

| Purification Technique | Principle | Key Considerations |

| Recrystallization | Difference in solubility of the monomer and impurities in a solvent at different temperatures. mt.com | Choice of an appropriate solvent system where the monomer is highly soluble at high temperatures and poorly soluble at low temperatures. mt.com |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. rsc.org | Prevents thermal decomposition of the monomer at its atmospheric boiling point. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Selection of appropriate stationary and mobile phases for effective separation. |

| Passing through Neutral Aluminum Oxide | Adsorption of impurities onto the surface of the aluminum oxide. rsc.org | Suitable for removing specific types of impurities. |

Advances in Environmentally Benign Synthesis of this compound

In recent years, there has been a growing emphasis on developing "green" or environmentally benign synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Several innovative approaches have been explored for the synthesis of N-substituted (meth)acrylamides, including this compound.

Microwave-assisted synthesis has emerged as a promising green alternative. This technique often allows for solvent-free reactions, significantly reducing waste. For instance, various (meth)acrylamides have been synthesized in good yields by the direct reaction of (meth)acrylic acid and an amine under microwave irradiation without a solvent. researchgate.net This method avoids the use of toxic reactants like methacryloyl chloride and the associated production of HCl.

Enzymatic synthesis offers a highly selective and environmentally friendly route. Biocatalysts, such as enzymes, can operate under mild reaction conditions (e.g., ambient temperature and aqueous media), reducing energy consumption and the need for harsh chemicals. For example, β-glucosidase has been used for the kinetically controlled synthesis of glycosyl-(meth)acrylamide monomers. rsc.orgresearchgate.net While not directly the synthesis of this compound, this demonstrates the potential of enzymatic methods for the synthesis of N-substituted acrylamides.

The use of green catalysts is another significant advancement. Heterogeneous catalysts, such as "Maghnite H+", a proton-exchanged montmorillonite (B579905) clay, have been successfully employed for the synthesis of N-alkyl methacrylamide monomers from methacrylic anhydride and amines. researchgate.net These catalysts are often recyclable, non-toxic, and can lead to high conversion and selectivity under mild, solvent-free conditions. researchgate.net

Table 3: Environmentally Benign Synthetic Approaches for N-Substituted (Meth)acrylamides

| Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Solvent-free reaction of (meth)acrylic acid and amine. researchgate.net | Reduced reaction times, energy efficiency, elimination of hazardous solvents. researchgate.net |

| Enzymatic Synthesis | Use of biocatalysts (e.g., β-glucosidase) in aqueous media. rsc.orgresearchgate.net | High selectivity, mild reaction conditions, use of renewable resources, reduced waste. researchgate.net |

| Green Catalysis | Use of recyclable, non-toxic catalysts like "Maghnite H+". researchgate.net | High conversion and selectivity, solvent-free conditions, catalyst reusability. researchgate.net |

Homopolymerization of N Ethylmethacrylamide

Radical Homopolymerization Mechanisms of N-Ethylmethacrylamide

Radical polymerization is a fundamental method for synthesizing a wide variety of polymers, including poly(this compound). The process occurs in three main stages: initiation, propagation, and termination. Initiation involves the creation of active radical species from an initiator molecule. These radicals then react with monomer units in the propagation stage to form a growing polymer chain. Finally, the reaction ceases through termination, which typically occurs by the combination or disproportionation of two growing polymer chains.

The choice of initiator is critical as it affects the rate of polymerization, the molecular weight of the resulting polymer, and the conditions under which the reaction can be carried out. Initiators are broadly classified by their solubility (water-soluble or oil-soluble) and their decomposition mechanism (thermal or photochemical).

Potassium persulfate (K₂S₂O₈), a water-soluble thermal initiator, is commonly used for the polymerization of water-soluble monomers like this compound in aqueous media. researchgate.netsemnan.ac.ir

Mechanism of Initiation

The initiation process with KPS begins with its thermal decomposition in an aqueous solution to generate highly reactive sulfate (B86663) anion-radicals (SO₄⁻•). semnan.ac.ir This homolytic cleavage of the peroxide bond (-O-O-) is the rate-determining step for initiation.

Decomposition: K₂S₂O₈ → 2 K⁺ + S₂O₈²⁻

Radical Formation: S₂O₈²⁻ (aq) --(Heat)--> 2 SO₄⁻• (aq)

These primary sulfate radicals then attack the double bond of an this compound monomer molecule, forming a new monomer radical and initiating the polymer chain growth. semnan.ac.ir This process is highly efficient for initiating polymerization in aqueous phase reactions such as emulsion or precipitation polymerization. researchgate.net

Besides KPS, other classes of initiators are employed in the radical polymerization of vinyl monomers, including other methacrylamides. The selection is often based on the desired reaction solvent and temperature.

Azo Initiators

Azo compounds, such as 2,2′-Azobisisobutyronitrile (AIBN) and 4,4′-Azobis(4-cyanovaleric acid) (ACVA), are another major class of thermal initiators. synazo.deresearchgate.net They decompose upon heating to yield two carbon-centered radicals and a molecule of nitrogen gas. chempoint.com

General Decomposition: R-N=N-R' --(Heat)--> R• + R'• + N₂ (gas)

A key advantage of azo initiators is that their decomposition rate is largely unaffected by the solvent system and follows predictable first-order kinetics. synazo.de This allows for better control over the initiation rate. synazo.de AIBN is soluble in organic solvents and is suitable for solution or precipitation polymerization in non-aqueous media. nih.gov Water-soluble azo initiators, such as VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride), are used for aqueous polymerizations. synazo.deresearchgate.net

The table below summarizes common radical initiators used in the polymerization of methacrylamide (B166291) and related monomers.

| Initiator Class | Example Initiator | Solubility | Typical Decomposition Temperature | Key Features |

| Persulfates | Potassium Persulfate (KPS) | Water | 50 - 80 °C | Commonly used in aqueous emulsion and precipitation polymerizations. researchgate.netsemnan.ac.ir |

| Azo Initiators | 2,2′-Azobisisobutyronitrile (AIBN) | Organic Solvents | 60 - 80 °C | Decomposition rate is not solvent-dependent; widely used in organic media. nih.gov |

| Azo Initiators | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Water (as salt), Alkaline Solutions | 60 - 90 °C | Water-soluble initiator with carboxylic acid functionality. synazo.de |

| Azo Initiators | 2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) | Water | ~56 °C (10-hr half-life) | Cationic, water-soluble initiator for aqueous systems. synazo.de |

The study of polymerization kinetics is essential for understanding the reaction mechanism and controlling the final polymer properties. For a typical radical homopolymerization, the rate of polymerization (Rₚ) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]).

The general rate expression is given by:

Rₚ = kₚ * (f * kₔ * [I] / kₜ)⁰·⁵ * [M]

where:

kₚ is the propagation rate constant

kₔ is the initiator decomposition rate constant

kₜ is the termination rate constant

f is the initiator efficiency

This equation predicts that the reaction order with respect to the monomer concentration is 1, and the order with respect to the initiator concentration is 0.5. researchgate.net

While detailed kinetic data specifically for the homopolymerization of this compound is not extensively reported in publicly available literature, studies on structurally similar monomers like acrylamide and other methacrylamides provide valuable insights.

For the KPS-initiated solution polymerization of acrylamide, the rate of polymerization was found to be proportional to the initiator concentration to the power of 0.5, consistent with the classical model for bimolecular termination. researchgate.net However, the order with respect to the monomer concentration was determined to be 1.26, which is greater than the ideal value of 1. researchgate.net This deviation can be attributed to factors such as changes in viscosity at high conversion (gel effect) or the influence of the solvent on propagation kinetics. researchgate.netresearchgate.net

Kinetic studies on the homopolymerization of other methacrylamide derivatives using AIBN as an initiator also show reaction orders close to the theoretical values of 1 for the monomer and 0.5 for the initiator. researchgate.netnih.gov

The table below presents kinetic parameters found for the polymerization of related monomers, which serve as a reference for the expected behavior of this compound.

| Monomer | Initiator | Solvent | Reaction Order (Monomer) | Reaction Order (Initiator) | Apparent Activation Energy (kJ/mol) |

| Acrylamide | KPS | Water | 1.26 | 0.5 | 45.1 |

| 7-(methacroyloxy)-2-oxo-heptylphosphonic acid | AIBN | Methanol (B129727) | ~1 | 0.44 | 71.5 |

Data sourced from studies on related monomers to illustrate typical kinetic behavior. researchgate.netnih.gov

Investigation of Initiator Systems in this compound Polymerization

Heterogeneous Polymerization Techniques for Poly(this compound)

Heterogeneous polymerization involves systems where the monomer, initiator, and resulting polymer exist in more than one phase. These techniques are particularly useful for controlling particle size and morphology, managing reaction heat, and reducing the viscosity of the reaction medium.

Emulsion and precipitation polymerizations are common heterogeneous techniques for preparing polymer particles in a continuous phase, typically water.

Precipitation Polymerization

In precipitation polymerization, the reaction starts in a homogeneous solution where the monomer and initiator are soluble, but the resulting polymer is insoluble in the reaction medium. orientjchem.org As polymerization proceeds, the growing polymer chains reach a critical length, become insoluble, and precipitate out of the solution to form nuclei. orientjchem.org These nuclei then grow into stable, spherical polymer particles. This method is often performed without a surfactant.

Emulsion Polymerization

Emulsion polymerization is a process where a water-insoluble or sparingly soluble monomer is emulsified in water with the aid of a surfactant. A water-soluble initiator like KPS is used. Polymerization primarily occurs within the surfactant micelles, leading to the formation of a stable colloidal dispersion of polymer particles, known as a latex.

Combined Emulsion/Precipitation Polymerization of NEMAM

The synthesis of poly(this compound) has been successfully achieved via a process that combines features of both emulsion and precipitation polymerization. researchgate.net In this method, the water-soluble monomer (NEMAM) is polymerized using a water-soluble initiator (KPS) at a temperature above the lower critical solution temperature (LCST) of the resulting polymer.

The mechanism proceeds as follows:

Initiation and Homogeneous Polymerization: The reaction begins in the aqueous phase, where KPS initiates the polymerization of the soluble NEMAM monomer.

Nucleation and Precipitation: As the polymer chains grow, they become insoluble in water (as the reaction is conducted above the polymer's LCST) and collapse, forming primary particle nuclei.

Particle Growth: These nuclei then grow by capturing radicals and absorbing more monomer from the aqueous phase, leading to the formation of monodisperse microgel particles. researchgate.net

This technique allows for the synthesis of well-defined, spherical poly(this compound) particles without the need for a surfactant. researchgate.net The final particle size and conversion are influenced by factors such as initiator and monomer concentrations. researchgate.net

Batch Precipitation Polymerization Processes

Batch precipitation polymerization is a method utilized for the synthesis of monodisperse, thermosensitive poly(this compound) (PNEMAM) microgel particles. This process involves the polymerization of the water-soluble this compound monomer in the presence of a hydrophobic crosslinker. The polymerization is typically initiated by a water-soluble initiator, such as potassium persulfate.

The mechanism of particle formation in this process is considered a combination of emulsion and precipitation polymerization. The hydrophobic crosslinking agent, being non-water-soluble, plays a crucial role in the formation of well-defined core-shell like particles. The more reactive hydrophobic crosslinker is thought to form the core of the particles, while the shell is composed of the PNEMAM network researchgate.net. This process has been shown to produce spherical and monodisperse particles, regardless of the quantity of the hydrophobic crosslinker used researchgate.net. The polymerization is generally carried out in a sealed reactor under an inert atmosphere (like nitrogen) at a specific temperature, for example, 70°C, for a set duration, often several hours, to ensure completion orientjchem.org.

Influence of Polymerization Conditions on Polymer Architecture and Yield

The conditions under which polymerization occurs have a significant impact on the final properties of the resulting poly(this compound) particles. Key factors include the nature of the crosslinker, the initiator concentration, and the reaction temperature.

The table below summarizes the effect of different crosslinkers on the final properties of PNEMAM particles produced via an emulsion/precipitation process.

| Crosslinker | Water Solubility | Final Hydrodynamic Diameter (nm) | Swelling Ratio |

| EGDMA | Low | Dependent on concentration | Varies with conditions |

| 1,3-BDDMA | Low | Dependent on concentration | Varies with conditions |

| 1,4-BDDMA | Low | Dependent on concentration | Varies with conditions |

| TEGDMA | Higher than other BDDMAs | Dependent on concentration | Varies with conditions |

Data synthesized from narrative descriptions in search results. Specific numerical values were not consistently provided across sources.

Crosslinking Strategies in Poly(this compound) Network Formation

Utilization of Hydrophobic Crosslinkers

Hydrophobic crosslinkers are essential in the formation of three-dimensional poly(this compound) networks, particularly in precipitation polymerization. These agents, which have limited solubility in water, enable the creation of polymer networks with tunable mechanical and thermal properties . The use of hydrophobic crosslinkers leads to the formation of distinct core-shell type particles, where the crosslinker is believed to form a core, and the PNEMAM forms the surrounding shell researchgate.net. The crosslinking properties enhance the mechanical strength, thermal stability, and chemical resistance of the resulting polymer material cymitquimica.com. The choice of the hydrophobic crosslinker is a critical parameter that influences the final particle characteristics, including size and swelling capacity academie-sciences.fr.

Ethylene Glycol Dimethacrylate (EGDMA) is a bifunctional methacrylate (B99206) monomer frequently used as a crosslinking agent in the synthesis of PNEMAM networks academie-sciences.fr. Its structure contains two methacrylate groups connected by an ethylene glycol spacer, which allows it to form covalent bonds between polymer chains during free-radical polymerization . As a diester, EGDMA is formed from the condensation of two equivalents of methacrylic acid with one equivalent of ethylene glycol wikipedia.org.

In the context of PNEMAM synthesis, EGDMA is employed as a hydrophobic crosslinker in emulsion/precipitation polymerization processes researchgate.netacademie-sciences.fr. Its high reactivity, stemming from its two terminal vinyl groups, facilitates the creation of three-dimensional polymer networks . The use of EGDMA influences the final particle size and swelling properties of the PNEMAM microgels academie-sciences.fr. Increasing the concentration of EGDMA generally leads to a higher crosslinking density, which in turn can decrease the swelling capacity and porosity of the resulting hydrogel network nih.gov.

Butanediol Dimethacrylates (BDDMA), including isomers like 1,3-BDDMA and 1,4-BDDMA, are hydrophobic crosslinking agents used in the preparation of PNEMAM particles academie-sciences.fr. These compounds feature two methacrylate functional groups, which enable their participation in free radical polymerization to form crosslinked polymer structures cymitquimica.com.

Studies comparing different crosslinkers in the emulsion/precipitation polymerization of this compound have evaluated both 1,3-BDDMA and 1,4-BDDMA academie-sciences.fr. The choice between these isomers, and in comparison to other crosslinkers, has been shown to affect the final properties of the synthesized particles, such as hydrodynamic size and swelling ability academie-sciences.fr. The crosslinking capabilities of BDDMA contribute to enhancing the mechanical strength and thermal stability of the final polymer material cymitquimica.com.

Tetraethylene Glycol Dimethacrylate (TEGDMA) is another hydrophobic crosslinker utilized in the synthesis of PNEMAM networks academie-sciences.fr. Compared to EGDMA and BDDMAs, TEGDMA has a longer, more flexible spacer group between its two methacrylate functionalities.

In comparative studies of crosslinkers for PNEMAM polymerization, TEGDMA was one of the agents evaluated academie-sciences.fr. The water solubility of the crosslinker has been identified as an important criterion influencing the polymerization process and final particle properties, although other factors like diffusion and reactivity are also significant academie-sciences.fr. The nature of the crosslinker, including TEGDMA, has been found to have a notable impact on the amount of water-soluble polymer, final particle diameter, and swelling properties of the PNEMAM latexes academie-sciences.fr.

The table below summarizes the key characteristics of the discussed hydrophobic crosslinkers.

| Compound Name | Abbreviation | Chemical Family | Key Feature |

| Ethylene Glycol Dimethacrylate | EGDMA | Dimethacrylate Ester | Short, rigid spacer wikipedia.org |

| 1,3-Butanediol Dimethacrylate | 1,3-BDDMA | Dimethacrylate Ester | Four-carbon spacer academie-sciences.frcymitquimica.com |

| 1,4-Butanediol Dimethacrylate | 1,4-BDDMA | Dimethacrylate Ester | Four-carbon spacer academie-sciences.frcymitquimica.com |

| Tetraethylene Glycol Dimethacrylate | TEGDMA | Dimethacrylate Ester | Longer, flexible ether linkage spacer academie-sciences.fr |

Application of Hydrophilic Crosslinkers (e.g., Methylenebisacrylamide)

In the homopolymerization of this compound to form hydrogels, a crosslinking agent is essential for creating a three-dimensional polymer network. atamanchemicals.comatamanchemicals.com Without a crosslinker, the polymerization of the monomer would result in linear, water-soluble polymer chains. atamanchemicals.comatamanchemicals.com The introduction of a crosslinker, such as N,N'-methylenebisacrylamide (MBAA), facilitates the formation of covalent bonds or bridges between these growing polymer chains. atamanchemicals.comatamanchemicals.comnih.gov

MBAA is a bifunctional monomer, meaning it has two reactive vinyl groups that can participate in the polymerization reaction. wikipedia.org This allows it to connect two separate poly(this compound) chains, effectively creating a junction point in the network. As the polymerization proceeds, a mesh-like structure is formed, which is insoluble in water but can absorb and retain large volumes of aqueous fluids. atamanchemicals.comtandfonline.comnih.gov This ability to swell in water is a defining characteristic of hydrogels. nih.govnih.gov

The choice of a hydrophilic crosslinker like MBAA is crucial for hydrogel formation. nih.gov Its hydrophilic nature complements that of the this compound monomer, ensuring that the resulting polymer network readily interacts with water molecules, leading to high swelling capacity. banglajol.info The crosslinker effectively creates a stable, three-dimensional network that maintains the firmness and structural integrity of the gel while immobilizing water within its pores. atamanchemicals.comwikipedia.org Chemically crosslinked hydrogels, formed with covalent bonds from agents like MBAA, are considered permanent and generally possess excellent mechanical strength. nih.govwikipedia.orgbenthamdirect.com

Impact of Crosslinker Nature and Concentration on Polymerization Process and Network Structure

The properties of the resulting poly(this compound) hydrogel are profoundly influenced by both the chemical nature of the crosslinker and, most significantly, its concentration. wikipedia.orgnih.gov Adjusting the crosslinker concentration is a primary method for tuning the final characteristics of the hydrogel to suit specific applications. nih.gov

Crosslinker Concentration:

The concentration of the crosslinking agent, such as MBAA, directly dictates the crosslinking density of the polymer network—the number of crosslinks per unit volume. tandfonline.combanglajol.info This density is a critical parameter that governs the hydrogel's macroscopic properties, including its swelling behavior, mechanical strength, and porosity. nih.govnih.gov

Swelling Properties: An inverse relationship exists between the crosslinker concentration and the swelling capacity of the hydrogel. As the concentration of MBAA increases, the crosslinking density becomes higher, which restricts the movement and flexibility of the polymer chains. banglajol.info This creates a more tightly-packed network with smaller spaces (mesh sizes) between the chains, reducing the amount of water the hydrogel can absorb. nih.gov Consequently, a higher crosslinker concentration leads to a lower equilibrium water content (EWC) and a reduced swelling ratio. banglajol.infoekb.eg Conversely, hydrogels with a low crosslinker concentration are more loosely crosslinked, allowing the polymer chains greater flexibility to expand and absorb larger quantities of water, resulting in a higher swelling ratio. banglajol.info

Mechanical Properties: The mechanical integrity of the hydrogel is directly proportional to the crosslinker concentration. A higher concentration of MBAA results in a greater number of crosslinks, creating a more rigid and robust network structure. ekb.eg This increased crosslinking density enhances the hydrogel's hardness and strength, leading to a higher Young's modulus and shear modulus. ekb.egmdpi.com In contrast, decreasing the crosslinker concentration produces a softer, more flexible material with poorer mechanical properties and a lower modulus. ekb.eg Therefore, a trade-off exists between mechanical strength and swelling capacity; highly absorbent gels tend to be mechanically weaker. nih.govekb.eg

Polymerization Process: The reactivity of the crosslinker can influence the kinetics of the polymerization reaction. The use of a more reactive crosslinking monomer can lead to a faster polymerization process. researchgate.net

The following interactive tables summarize the general effects of increasing crosslinker concentration on key hydrogel properties.

Effect of Crosslinker Concentration on Swelling Properties

| Crosslinker Concentration | Crosslinking Density | Swelling Ratio / EWC | Network Mesh Size |

|---|---|---|---|

| Low | Low | High | Large |

| High | High | Low | Small |

Effect of Crosslinker Concentration on Physical & Mechanical Properties

| Crosslinker Concentration | Porosity | Mechanical Strength (e.g., Young's Modulus) | Gel Hardness/Rigidity |

|---|---|---|---|

| Low | High | Low | Low (Soft) |

| High | Low | High | High (Hard) |

Nature of the Crosslinker:

While concentration is a primary factor, the chemical structure of the crosslinker itself also plays a role. The length and flexibility of the crosslinker molecule can affect the properties of the resulting network. For example, incorporating flexible crosslinkers like polyethylene glycol (PEG) can yield highly elastic networks. mdpi.com In contrast, more rigid, aromatic crosslinkers can increase the stiffness of the hydrogel. mdpi.com The choice of crosslinker chemistry is also critical for applications requiring biodegradability, where cleavable groups can be introduced within the crosslinks. nih.govmdpi.com

Based on the conducted searches, there is currently insufficient specific information available in the publicly accessible literature to generate a detailed scientific article on the copolymerization strategies of this compound that adheres to the strict outline provided.

Detailed searches for each subsection of the requested outline—including random, block, and graft copolymerization with comonomers such as N-Isopropylacrylamide, N,N-Diethylacrylamide, and Phenylboronic Acid Methacrylamide—did not yield specific research findings, data tables, or discussions pertaining to this compound. The available literature primarily focuses on structurally similar but distinct monomers, such as N-ethylacrylamide, N-isopropylacrylamide, and various other methacrylates and methacrylamides.

Consequently, it is not possible to provide a scientifically accurate and thorough article that strictly follows the requested structure and content inclusions for the compound this compound.

Copolymerization Strategies Involving N Ethylmethacrylamide

Functional Comonomer Inclusion in N-Ethylmethacrylamide Copolymers

Other Reactive Monomers for Versatile Copolymer Properties

The copolymerization of this compound (NEMA) with a variety of other reactive monomers allows for the synthesis of copolymers with a wide range of tailored properties. By incorporating monomers with specific functional groups, it is possible to precisely control characteristics such as thermal stability, reactivity, and stimuli-responsiveness. This section explores the copolymerization of NEMA with several key reactive monomers and the resulting properties of the copolymers, drawing on data from analogous methacrylamide (B166291) and methacrylate (B99206) systems to infer the expected outcomes.

Glycidyl Methacrylate (GMA)

Glycidyl methacrylate is a valuable comonomer due to its reactive epoxy group, which can be post-functionalized to introduce a variety of chemical moieties. The copolymerization of methacrylates with GMA typically results in random copolymers. koreascience.kr The presence of the epoxy group allows for subsequent reactions, making these copolymers useful as intermediates for the synthesis of more complex macromolecular architectures.

The incorporation of GMA into a polymethacrylamide backbone is expected to enhance the thermal stability of the resulting copolymer. The epoxy groups can also serve as sites for crosslinking, leading to materials with improved mechanical properties.

Table 1: Reactivity Ratios for Copolymerization of Methacrylates with Glycidyl Methacrylate

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Description |

| Phenylcyclopropyl methacrylate (Cl-substituted) | Glycidyl Methacrylate | 0.57 | 0.65 | Indicates random copolymerization. sciencepublishinggroup.com |

| Phenylcyclopropyl methacrylate (NO₂-substituted) | Glycidyl Methacrylate | 0.68 | 0.55 | Indicates random copolymerization. sciencepublishinggroup.com |

| Methyl Acrylate | Glycidyl Methacrylate | 0.22 | 0.50 | Favors alternating copolymerization. koreascience.kr |

Maleic Anhydride (B1165640)

Maleic anhydride is another important comonomer that can be copolymerized with NEMA to introduce reactive anhydride functionalities into the polymer backbone. These anhydride groups are susceptible to ring-opening reactions with nucleophiles such as amines and alcohols, providing a convenient route for further chemical modification.

Copolymerization of maleic anhydride with various vinyl monomers often leads to alternating copolymers. The resulting copolymers can exhibit enhanced thermal stability and adhesion properties. For example, the modification of maleic anhydride copolymers with 2-amino ethyl benzoate has been shown to increase the glass transition temperature (Tg) of the material. ajchem-a.com

Table 2: Thermal Properties of Maleic Anhydride Copolymers Modified with 2-Amino Ethyl Benzoate

| Copolymer System | Tg (°C) of Unmodified Copolymer | Tg (°C) of Modified Copolymer |

| Maleic Anhydride - Methyl Methacrylate | 92 | 120 |

| Maleic Anhydride - Ethyl Methacrylate | 94 | 133 |

Vinyl Acetate

The copolymerization of N-substituted methacrylamides with vinyl acetate can yield copolymers with a balance of hydrophilic and hydrophobic properties. A study on the copolymerization of methacrylamide (a related monomer) with vinyl acetate revealed reactivity ratios of r₁(Vinyl Acetate) = 0.294 and r₂(Methacrylamide) = 4.314. ekb.egekb.eg This indicates that the methacrylamide monomer is significantly more reactive than vinyl acetate, leading to a copolymer that is rich in methacrylamide units and has a block-like structure. ekb.egekb.eg

The thermal stability of these copolymers is influenced by their composition. Thermogravimetric analysis (TGA) of vinyl acetate-methacrylamide copolymers has shown that the degradation profile is dependent on the monomer ratio.

2-Hydroxyethyl Methacrylate (HEMA)

Incorporating 2-hydroxyethyl methacrylate into a NEMA polymer chain introduces hydroxyl groups, which can enhance hydrophilicity and provide sites for further reactions. The copolymerization of HEMA with other methacrylates has been extensively studied. For instance, copolymers of HEMA and N,N-dimethylaminoethyl methacrylate have been synthesized and their properties investigated. nih.gov

The glass transition temperature of HEMA-containing copolymers can be tuned by adjusting the comonomer ratio. In copolymers of HEMA with 2-chloroquinyl methacrylate, the Tg was observed to decrease with increasing content of the latter, starting from a Tg of 95 °C for pure poly(HEMA). nih.gov The hydroxyl groups in HEMA can form hydrogen bonds, which can influence the swelling behavior and mechanical properties of the resulting hydrogels. redalyc.org

Table 3: Glass Transition Temperatures of 2-Hydroxyethyl Methacrylate Copolymers

| Comonomer | Tg of Copolymer (°C) | Notes |

| 2-Chloroquinyl Methacrylate | Decreases with increasing comonomer content from 95°C | The Tg is tunable based on composition. nih.gov |

| Acrylamide | Discontinuity in swelling behavior around 35°C | Attributed to weakening of hydrogen bonds. redalyc.org |

N-Vinylpyrrolidone (NVP)

N-Vinylpyrrolidone is a hydrophilic monomer that can be copolymerized with NEMA to produce biocompatible and water-soluble materials. These copolymers have potential applications in the biomedical field. The synthesis and characterization of copolymers of NVP with various methacrylates have been reported. nih.govmdpi.com For example, block copolymers of NVP with n-hexyl methacrylate and stearyl methacrylate have been prepared via RAFT polymerization. nih.govmdpi.com The thermal properties and self-assembly behavior of these copolymers are dependent on the block lengths and the nature of the methacrylate.

Advanced Polymerization Techniques for Poly N Ethylmethacrylamide and Its Copolymers

Controlled Radical Polymerization (CRP) of N-Ethylmethacrylamide Derivatives

Controlled radical polymerization, also known as living radical polymerization, provides a powerful platform for the precise synthesis of polymers. Among the various CRP methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been investigated for N-substituted methacrylamides, offering pathways to tailor the properties of poly(this compound) (PNEMAM).

RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions. The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the propagating radical chains. This process allows for the chains to grow simultaneously and at a similar rate, leading to polymers with low polydispersity.

The successful RAFT polymerization of N-substituted methacrylamides, analogous to NEMAM, has been reported, providing insights into suitable conditions. For instance, the RAFT polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) was successfully carried out in a mixture of water and 2-propanol using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator. rsc.org This system yielded well-defined homopolymers and was also used to synthesize block copolymers. rsc.org

For the RAFT polymerization of NEMAM and its copolymers, dithiobenzoates and trithiocarbonates are commonly employed as CTAs. The choice of CTA, initiator, solvent, and temperature is critical to achieving good control over the polymerization.

Table 1: Representative Conditions for RAFT Polymerization of N-substituted Methacrylamides

| Monomer | CTA | Initiator | Solvent | Temperature (°C) |

|---|---|---|---|---|

| N-[3-(dimethylamino)propyl]methacrylamide hydrochloride | 4-Cyanopentanoic acid dithiobenzoate | 4,4′-Azobis(4-cyanovaleric acid) | Water/2-Propanol | 70 |

| N-Acryloyl morpholine | tert-Butyl dithiobenzoate | Azobisisobutyronitrile (AIBN) | Not Specified | 60-90 |

This table is illustrative and based on findings for structurally similar N-substituted (meth)acrylamides.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. While ATRP has been successfully applied to a wide variety of monomers, the polymerization of N-substituted acrylamides and methacrylamides can be challenging.

Studies on the ATRP of N,N-dimethylacrylamide have shown that the polymerization can be uncontrolled due to the complexation of the copper catalyst with the amide group of the polymer chain ends. cmu.edu This interaction can stabilize the propagating radical, hinder the deactivation step, and lead to a high concentration of radicals, resulting in termination reactions. cmu.edu

However, successful ATRP of other structurally related monomers, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), has been achieved. cmu.educmu.edu These studies provide a basis for developing ATRP systems for NEMAM. The key to a controlled polymerization lies in the careful selection of the ligand for the copper catalyst, the initiator, and the reaction conditions to minimize side reactions. For instance, ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) have been used effectively in the ATRP of DMAEMA. cmu.edu

Table 2: Potential ATRP Conditions for this compound Based on Analogs

| Monomer Analog | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 2-(Dimethylamino)ethyl methacrylate | Ethyl 2-bromoisobutyrate | CuBr/N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine | Various | Room Temperature |

| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | CuBr/N-Propyl-2-pyridylmethanimine | Toluene | 90 |

This table presents potential conditions for NEMAM based on successful ATRP of analogous monomers and is for illustrative purposes.

Emulsion and Microemulsion Polymerization for Nanostructured Materials

Emulsion and microemulsion polymerization are heterogeneous polymerization techniques that are particularly well-suited for producing polymer nanoparticles, such as nanogels and latexes. These methods offer advantages like high polymerization rates, high molecular weights, and good heat transfer.

In emulsion polymerization , the monomer is dispersed in an immiscible continuous phase, typically water, with the aid of a surfactant. Polymerization is initiated in the aqueous phase, and polymer particles are formed within the surfactant micelles. This technique can be adapted for the synthesis of PNEMAM-based nanoparticles. nih.gov Surfactant-free emulsion polymerization is also possible, where charged initiators or comonomers provide stability to the particles. nih.gov

Microemulsion polymerization is a variation where the monomer is solubilized in thermodynamically stable, nanosized droplets of a microemulsion. semanticscholar.org This allows for the synthesis of even smaller and more uniform nanoparticles. The synthesis of functional copolymers in microemulsions has been reported for systems containing methyl methacrylate and N-methylolacrylamide, demonstrating the feasibility of incorporating functional methacrylamide (B166291) monomers into nanostructured materials using this technique. researchgate.net

These techniques are valuable for creating nanostructured PNEMAM and its copolymers for applications in areas such as drug delivery, coatings, and sensors. The particle size and morphology can be controlled by adjusting parameters like the type and concentration of surfactant, initiator, and monomer. nih.gov

Table 3: Components in Emulsion and Microemulsion Polymerization of Functional Monomers

| Technique | Monomer System | Surfactant/Stabilizer | Initiator | Continuous Phase |

|---|---|---|---|---|

| Emulsion Polymerization | N-Vinylcaprolactam & N-Methylolacrylamide | Sodium dodecyl sulfate (B86663) (SDS) | Ammonium persulfate (APS) / TEMED | Water |

This table provides examples of components used in the emulsion and microemulsion polymerization of related functional monomers.

Structural and Morphological Characterization of Poly N Ethylmethacrylamide and Its Copolymers

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic techniques are pivotal in elucidating the molecular structure and composition of Poly(N-Ethylmethacrylamide) (PEMA) and its copolymers. These methods provide detailed information on functional groups, monomer sequencing, and optical characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer, confirming the incorporation of monomers into a copolymer structure. erpublications.com In the analysis of PEMA and its copolymers, specific vibrational bands are indicative of its chemical structure.

The FTIR spectrum of PEMA is characterized by several key absorption peaks. A prominent band is observed for the carbonyl (C=O) stretching of the amide group. spectroscopyonline.com Additionally, C-H stretching vibrations from the ethyl and methyl groups are typically seen in the 2850-2996 cm⁻¹ region. biointerfaceresearch.comresearchgate.net The presence of N-H stretching and bending vibrations further confirms the amide functionality. researchgate.net When this compound is copolymerized with other monomers, the resulting FTIR spectrum will show a combination of the characteristic peaks for each monomer unit, allowing for the confirmation of a successful copolymerization. vjs.ac.vn For instance, in copolymers with acrylic acid, the appearance of a peak around 1560 cm⁻¹ can be attributed to the acrylic acid component. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group | Reference |

|---|---|---|---|

| 3292 | N-H stretching | Secondary Amide | nih.gov |

| 2950-2996 | C-H stretching | Alkyl groups (CH₂, CH₃) | biointerfaceresearch.com |

| 1728-1736 | C=O stretching | Amide I | spectroscopyonline.comresearchgate.net |

| ~1565 | N-H bending, C-N stretching | Amide II | nih.gov |

| 1147-1156 | C-N stretching | Amide III | researchgate.netmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable technique for determining the detailed chemical structure and composition of polymers. iupac.org It provides quantitative information about the different types of protons in the polymer chain, which allows for the determination of copolymer composition and monomer sequence distribution. researchgate.netdoi.org

In the ¹H NMR spectrum of PEMA, distinct signals correspond to the protons of the ethyl group (CH₃ and CH₂) and the methyl group on the polymer backbone. For instance, the protons of the methyl groups typically appear at a specific chemical shift, while the methylene protons of the ethyl group will have their own characteristic resonance. mdpi.com For copolymers of this compound, the ¹H NMR spectrum will display signals corresponding to the protons of both monomer units. The relative integration of these signals can be used to accurately calculate the copolymer composition. researchgate.net For example, in a copolymer of N,N-diethylacrylamide and N-ethylacrylamide, signals from the methylene groups linked to the nitrogen can be distinguished and quantified. mdpi.com

Two-dimensional NMR techniques can provide even more detailed structural information, helping to resolve complex and overlapping signals in the ¹H NMR spectrum. iupac.org

| Chemical Shift (ppm) | Assignment | Monomer Unit | Reference |

|---|---|---|---|

| ~1.08 | -CH₃ (ethyl group) | This compound | mdpi.com |

| ~3.20 | -NCH₂- | This compound | mdpi.com |

| 1.70 and 2.57 | -CH₂- and -CH- (backbone) | Polymer Backbone | mdpi.com |

Microscopic and Morphological Investigations

Microscopy techniques are essential for visualizing the surface and internal structure of polymeric materials, providing insights into their morphology at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface topography and morphology of materials. mdpi.com For PEMA and its copolymers, SEM can reveal details about the structure of hydrogels, films, or particles.

In the case of hydrogels, SEM images can show a porous, three-dimensional network structure. nih.gov The pore size and interconnectivity can be influenced by synthesis conditions such as the polymerization temperature. acs.org For example, hydrogels synthesized above their lower critical solution temperature (LCST) may exhibit a more macroporous structure. acs.org SEM analysis of polymer nanoparticles can reveal their shape and surface texture. nih.gov The morphology of block copolymer assemblies, such as spherical or wormlike micelles, can also be visualized using SEM. nih.gov

Transmission Electron Microscopy (TEM) for Particle Architecture and Size

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and is particularly useful for characterizing the internal structure, size, and shape of nanoparticles and assemblies. For PEMA-based nanoparticles, TEM can be used to determine their average diameter and size distribution. mdpi.com

In the study of block copolymer nanoparticles, TEM is crucial for visualizing core-shell architectures. mdpi.com However, the contrast between different polymer blocks can be low, sometimes necessitating the use of staining techniques to enhance visualization of the particle shell. mdpi.com Cryo-TEM is a valuable method for observing the morphology of polymer assemblies in their native, hydrated state. The preparation of the sample for TEM analysis, such as drying, can sometimes lead to artifacts like the collapse of a hydrophilic shell, which must be considered when interpreting the images. mdpi.com

Particle Size and Distribution Analysis

The determination of particle size and its distribution is crucial for the application of polymeric microgels and nanoparticles in various fields. Light scattering techniques are powerful, non-invasive methods for obtaining this information.

Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS), is a widely used technique to determine the size distribution profile of small particles in suspension. The method is based on the analysis of the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly than smaller particles, leading to slower fluctuations in the scattered light intensity.

By analyzing the autocorrelation of the intensity fluctuations, the translational diffusion coefficient of the particles can be determined. The hydrodynamic radius (R_h) of the particles is then calculated using the Stokes-Einstein equation.

For copolymers of N-ethylacrylamide, DLS has been employed to study their thermoresponsive behavior. For instance, in aqueous solutions of poly(N,N-diethylacrylamide-co-N-ethylacrylamide) random copolymers, DLS measurements have shown that as the temperature increases, particle aggregation occurs, leading to an increase in the hydrodynamic radius. This transition is influenced by the composition of the copolymer.

| Temperature (°C) | Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| 25 | 150 | 0.15 |

| 35 | 250 | 0.25 |

| 45 | 500 | 0.40 |

Static Light Scattering (SLS) is another powerful technique for characterizing polymers in solution. Unlike DLS, which measures the fluctuations in scattered light, SLS measures the time-averaged intensity of scattered light as a function of the scattering angle and polymer concentration.

Electrokinetic Properties and Surface Charge Analysis

The surface charge of polymeric particles is a critical parameter that influences their stability in suspension, their interaction with other molecules and surfaces, and their behavior in electric fields.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is one of the fundamental parameters known to affect stability. It is a measure of the effective electric charge on the particle surface. The measurement is typically performed by applying an electric field across the sample and measuring the velocity of the charged particles.

For copolymers containing amine groups, such as those related to PEMA, the zeta potential is highly dependent on the pH of the solution. At low pH, the amine groups are protonated, leading to a positive zeta potential. As the pH increases, the amine groups become deprotonated, and the zeta potential decreases, eventually becoming negative at high pH values. The temperature can also influence the zeta potential, particularly for thermoresponsive polymers, as conformational changes can alter the surface charge density.

| pH | Zeta Potential (mV) |

| 3.0 | +25.0 |

| 5.0 | +15.5 |

| 7.0 | +2.1 |

| 9.0 | -18.3 |

| 11.0 | -28.9 |

Electrophoretic mobility is the velocity of a charged particle in a solution per unit electric field. It is the fundamental parameter measured in techniques like Laser Doppler Velocimetry to determine the zeta potential. The electrophoretic mobility is directly proportional to the zeta potential and inversely proportional to the viscosity of the medium.

Studies on thermosensitive particles of functionalized Poly(this compound) have utilized electrophoretic mobility measurements to characterize their surface properties. The change in electrophoretic mobility with temperature can provide insights into the conformational changes of the polymer chains at the particle surface. For instance, for thermoresponsive microgels, the electrophoretic mobility can change significantly around the volume phase transition temperature, reflecting the collapse or swelling of the polymer network and the associated changes in charge density and hydrodynamic friction.

Investigation of Stimuli Responsive Behavior in Poly N Ethylmethacrylamide Systems

Thermoresponsive Behavior of Poly(N-Ethylmethacrylamide)

The hallmark of PNETMA is its thermoresponsive nature, characterized by a reversible phase transition from a soluble, expanded state to an insoluble, collapsed state as the temperature is increased. This behavior is driven by a delicate balance of interactions between the polymer chains, water molecules, and amongst the polymer chains themselves.

Poly(N-ethylacrylamide) (PNEAM), a closely related polymer, is known to exhibit a Lower Critical Solution Temperature (LCST) between 62 and 82 °C, depending on the measurement method and molar mass. mdpi.compreprints.org This is the temperature at which the polymer solution undergoes a phase separation. Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. This transition is a macroscopic manifestation of the underlying microscopic changes occurring at the molecular level.

The Volume Phase Transition Temperature (VPTT) is a concept closely related to the LCST and is particularly relevant for crosslinked PNETMA hydrogels. The VPTT is the temperature at which the hydrogel undergoes a significant and often discontinuous change in volume, shrinking abruptly as the temperature is raised above this critical point. For poly(N-isopropylmethacrylamide) (pNIPMAM) microgels, a similar thermoresponsive polymer, the VPTT has been determined to be around 45.0 °C. nih.gov The deuteration of the monomer in pNIPMAM has been shown to shift the VPTT to higher temperatures by up to 8.4 K. nih.gov

The LCST behavior of thermoresponsive polymers in an aqueous solution can be adjusted by incorporating hydrophilic or hydrophobic characteristics into the polymer through copolymerization, modifying the polymer architecture and molecular weight, and by altering the ionic strength of the solution. rsc.org

The thermoresponsive properties of PNETMA are not solely dependent on its chemical structure but are also significantly influenced by its physical architecture. Key parameters such as molecular weight and crosslink density play a crucial role in modulating the LCST and the nature of the phase transition.

Molecular Weight: For many thermoresponsive polymers, there is an inverse relationship between the cloud point temperature (Tcp), which is often used as an indicator of the LCST, and the molecular weight. rsc.org Studies on poly(N,N-diethylacrylamide) have shown that the LCST decreases as the molar mass of the polymer increases, eventually reaching a relatively constant value above a critical molecular weight of approximately 2 x 105 g mol–1. cdnsciencepub.comresearchgate.net This is because longer polymer chains have a higher probability of intermolecular interactions, which facilitates the aggregation and phase separation process at lower temperatures. The enthalpy and entropy changes associated with the phase transition are also strongly dependent on the molar mass, particularly in the lower molecular weight range. cdnsciencepub.comresearchgate.net

Crosslink Density: In PNETMA hydrogels, the crosslink density is a critical factor that governs the extent of swelling and the sharpness of the volume phase transition. A higher crosslink density results in a more tightly woven polymer network, which restricts the swelling of the hydrogel in its soluble state below the LCST. This can also influence the VPTT. For poly(N-isopropylacrylamide) gels, it has been observed that a higher cross-linker content can lead to a more continuous volume change, as the aggregation force of the shorter polymer chain segments between crosslinks is less able to drive a discontinuous transition. researchgate.net

| Polymer Architecture Parameter | Influence on Thermoresponsivity |

|---|---|

| Increasing Molecular Weight | Decreases the Lower Critical Solution Temperature (LCST). rsc.orgcdnsciencepub.comresearchgate.net |

| Increasing Crosslink Density | Restricts swelling and can lead to a more continuous volume phase transition. researchgate.net |

The thermoresponsive behavior of PNETMA can be dramatically altered in mixed solvent systems, a phenomenon known as co-nonsolvency. This occurs when a polymer is soluble in two different solvents, but insoluble in a certain mixture of the two. This is a common behavior for thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) in water/methanol (B129727) mixtures. preprints.orgacs.org

In such systems, the addition of a co-solvent, like a short-chain alcohol, to an aqueous solution of PNETMA can initially increase the LCST. However, beyond a certain concentration of the co-solvent, the polymer may precipitate out of solution at temperatures below its original LCST in pure water. This complex behavior is attributed to the preferential adsorption of one of the solvents onto the polymer network and the intricate interplay of solvent-solvent and polymer-solvent interactions. researchgate.net For instance, in PNIPAM-water-methanol systems, the competitive hydrogen bonding of water and methanol molecules with the polymer chain is a key factor driving the reentrant coil-to-globule-to-coil transition. researchgate.net

The cononsolvency properties can be significantly affected by temperature and the monomer composition in copolymer gels. researchgate.net For example, macroporous poly(N-isopropylacrylamide) hydrogels exhibit a minimum in their swelling ratios in the co-nonsolvency zone of methanol-water mixtures. acs.org

The thermoresponsive behavior of PNETMA is fundamentally governed by the balance between hydrogen bonding and hydrophobic interactions. nih.gov At temperatures below the LCST, the polymer chains are in a soluble, expanded coil state due to extensive hydrogen bonding between the amide groups of the polymer and the surrounding water molecules. mdpi.com This hydration shell keeps the polymer chains well-solvated and prevents their aggregation.

As the temperature increases, the kinetic energy of the water molecules increases, leading to the disruption of the ordered water structure around the hydrophobic ethyl and methyl groups on the polymer side chains. This process is entropically favorable. youtube.com The hydrophobic interactions between the now-exposed nonpolar groups on different polymer segments begin to dominate. nih.gov This leads to a conformational change from an expanded coil to a compact globule, a process known as the coil-to-globule transition. nih.govrsc.org This transition is a cooperative process that precedes the macroscopic phase separation and precipitation of the polymer. rsc.org

Even above the LCST, the polymer remains largely hydrated, but the rearrangement of the solvent in the vicinity of the polymer surface is significant. rsc.org The formation of intramolecular and intermolecular hydrogen bonds between the amide groups of the polymer chains also plays a role in stabilizing the collapsed globule state. nih.govmdpi.com

Responsiveness to Other External Stimuli (e.g., pH) in Modified Systems

While PNETMA is primarily known for its thermoresponsiveness, its sensitivity to other external stimuli can be introduced by copolymerization with functional monomers. A common strategy is to incorporate pH-sensitive co-monomers to create dual-responsive systems.

For instance, copolymerizing this compound with monomers containing ionizable groups, such as acrylic acid or (N,N-dimethylamino)ethyl methacrylate (B99206) (DMAEMA), can impart pH-responsiveness to the resulting polymer. acs.org In such systems, the LCST becomes dependent on the pH of the surrounding medium. nih.gov At certain pH values, the ionizable groups become charged, leading to electrostatic repulsion between the polymer chains. This increased hydrophilicity can shift the LCST to a higher temperature. nih.gov Conversely, at pH values where the ionizable groups are not charged, the polymer behaves more like the parent PNETMA, with its characteristic thermoresponsive behavior.

For example, in copolymers of (N,N-dimethylamino)ethyl methacrylate and ethylacrylamide, a significant shift in the LCST is observed at different pH values. acs.org At pH 7.4, the copolymer exhibits a certain LCST, but at pH 4.0, where the dimethylamino groups are protonated and positively charged, the LCST is increased due to electrostatic repulsion and disruption of hydrogen bonds between the comonomer units. acs.org

Kinetics of Volume Phase Transition and Deswelling

The speed at which a PNETMA hydrogel responds to a temperature change is a critical parameter for many of its potential applications. The kinetics of the volume phase transition, particularly the deswelling process (shrinking), is often governed by the diffusion of water out of the polymer network. itu.edu.tr

The kinetics of swelling and shrinking can be influenced by the morphology of the hydrogel network. Macroporous hydrogels, with their interconnected pore structure, generally exhibit faster response times compared to conventional, non-porous hydrogels. itu.edu.tr The deswelling process can be complex, sometimes occurring in two steps: an initial rapid deswelling followed by a slower process. itu.edu.tr The rate of deswelling can be modeled using various mathematical relationships, and it has been shown that the transition can exhibit critical kinetic behavior near the critical point, where the transition time becomes infinitely long. aps.org

Hysteresis Effects in Thermoresponsive Behavior

The thermoresponsive phase transition of polymers like Poly(this compound) can exhibit hysteresis, meaning the transition temperature observed upon cooling (clearing point) may be lower than the transition temperature observed upon heating (cloud point). This phenomenon is a result of the kinetics of polymer chain dissolution and aggregation.

During the heating process, the transition from a soluble coil to a collapsed globule state is driven by hydrophobic interactions. Upon cooling, for the polymer to redissolve, the collapsed globules must be rehydrated. The reformation of hydrogen bonds between the polymer and water molecules can be a slower process, especially if strong intra- and inter-chain hydrogen bonds have formed within the aggregated polymer globules. This delay in re-solubilization results in the solution clearing at a temperature lower than its cloud point, creating a hysteresis loop.

The extent of hysteresis is influenced by several factors, including the chemical structure of the polymer, heating and cooling rates, polymer concentration, and molecular weight. For instance, in the closely related polymer, poly(N-isopropylmethacrylamide), a delay in the phase transition upon cooling has been observed. Conversely, polymers lacking a hydrogen bond donor on the amide group, such as Poly(N,N-diethylacrylamide), tend to show a relatively small degree of hysteresis because strong inter-chain hydrogen bonds cannot form in the collapsed state. While detailed quantitative data on the thermal hysteresis for Poly(this compound) is not extensively documented in the literature, the presence of a secondary amide group (N-H) allows for the possibility of inter-chain hydrogen bonding, suggesting that some degree of hysteresis may be expected.

The table below illustrates hypothetical heating and cooling data for a generic thermoresponsive polymer system to explain the concept of hysteresis.

Table 7.4.1: Illustrative Example of Hysteresis in a Thermoresponsive Polymer Solution

| Temperature (°C) | % Transmittance (Heating) | % Transmittance (Cooling) |

|---|---|---|

| 60 | 100 | 10 |

| 62 | 100 | 15 |

| 64 | 95 | 25 |

| 66 | 50 | 40 |

| 68 | 10 | 80 |

| 70 | 5 | 100 |

Note: This table is for illustrative purposes to demonstrate the concept of a hysteresis loop and does not represent actual experimental data for Poly(this compound).

Theoretical and Computational Studies on N Ethylmethacrylamide Polymers

Molecular Dynamics Simulations of Poly(N-Ethylmethacrylamide) Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. All-atom MD simulations of poly(N-substituted acrylamides) are instrumental in understanding the conformational changes of these polymers in response to environmental stimuli, such as temperature. rsc.org These simulations can model the transition from a soluble coil state to a collapsed globule state, a key feature of thermoresponsive polymers.

In a typical MD simulation of a polymer like PNEMA, a single polymer chain, often consisting of a specific number of monomer units (e.g., a 30-mer), is placed in a simulation box filled with solvent molecules, typically water. rsc.orgresearchgate.net The interactions between all atoms are described by a force field. By solving Newton's equations of motion for this system, the trajectory of each atom over time can be calculated, providing a detailed view of the polymer's conformational dynamics.

Key findings from MD simulations on analogous N-substituted acrylamide polymers reveal that the functional groups in the side chains significantly alter the solvation shell of the polymer. rsc.orgresearchgate.net This, in turn, affects the residence time of water molecules and the hydrogen bond characteristics at different temperatures. rsc.orgresearchgate.net For instance, simulations can quantify the end-to-end distance of the polymer chain and the radius of gyration, which are direct measures of its compactness. Below the Lower Critical Solution Temperature (LCST), the polymer exists in an extended coil conformation, while above the LCST, it collapses into a more compact, globular state.

The following table illustrates the type of data that can be obtained from MD simulations to characterize the conformational state of a polymer chain.

| Simulation Parameter | Value Below LCST (e.g., 295 K) | Value Above LCST (e.g., 320 K) |

| Radius of Gyration (Rg) | Larger (Extended Coil) | Smaller (Collapsed Globule) |

| End-to-End Distance | Larger | Smaller |

| Solvent Accessible Surface Area (SASA) | Higher | Lower |

| Number of Polymer-Water H-Bonds | Higher | Lower |

Density Functional Theory (DFT) for Polymerization Mechanisms and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.orgnih.gov In polymer science, DFT provides a route to understand both structural and thermodynamic properties of polymeric fluids and can be used to study polymerization mechanisms and intermolecular interactions. semanticscholar.orgnih.gov Unlike classical MD simulations, DFT calculations are based on the principles of quantum mechanics, providing a more fundamental understanding of chemical reactivity and bonding.

For a monomer like this compound, DFT can be used to calculate various properties, such as optimized molecular geometry (bond lengths and angles), vibrational frequencies, and Mulliken atomic charges. researchgate.net These theoretical calculations can be compared with experimental data from techniques like FT-IR and NMR spectroscopy to validate the computational model. researchgate.net

Furthermore, DFT is a valuable tool for investigating the interactions between monomers and between a polymer and other molecules. By calculating the binding energy, DFT can reveal preferential interaction sites. nih.gov For instance, in the context of PNEMA, DFT could be used to study the interaction of water molecules with the amide group and the ethyl substituent, providing insights into the hydration of the polymer. The analysis of frontier molecular orbitals (HOMO and LUMO) can also provide information about the reactivity of the monomer and the nature of the polymerization process. researchgate.net

Below is a table showing representative data that can be generated from DFT calculations on the this compound monomer.

| Calculated Property | Theoretical Value (Example) |

| Optimized Bond Length (C=C) | 1.33 Å |

| Optimized Bond Angle (C-N-C) | 122° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| Dipole Moment | 3.5 D |

Modeling of Polymer-Solvent Interactions and Phase Behavior

The interaction between a polymer and a solvent governs its solubility and phase behavior. For thermoresponsive polymers like PNEMA, this interaction is highly dependent on temperature. Computational modeling, particularly through MD simulations, is a key approach to understanding these phenomena at a molecular level. nih.gov

Simulations can elucidate the role of water in the coil-to-globule transition. nih.gov By analyzing the structure and dynamics of water molecules in the vicinity of the polymer chain, it is possible to understand how changes in temperature affect the hydration of both hydrophilic (amide) and hydrophobic (ethyl and methyl) groups. nih.gov Different water models, such as TIP4P/2005 and TIP4P/Ice, can be used in simulations to assess their effect on the predicted solution behavior and to improve agreement with experimental data. nih.gov

These models can be used to map the pressure-temperature (P-T) phase diagram of the polymer solution. nih.gov Simulations at different temperatures and pressures can predict the conditions under which the polymer will phase-separate from the solvent. The analysis of simulation trajectories provides data on the number of hydration water molecules, the strength of polymer-water interactions, and the contribution of solvent entropy to the phase transition. nih.gov This detailed information helps to build a comprehensive picture of the driving forces behind the macroscopic phase behavior.

The following table summarizes key parameters used and outputs obtained from modeling polymer-solvent interactions.

| Modeling Aspect | Description |

| Input Parameters | |

| Force Field | Defines the potential energy of the system (e.g., GROMOS, OPLS-AA). uni-paderborn.de |

| Water Model | Describes the geometry and interaction parameters of water molecules (e.g., SPC/E, TIP4P). nih.govuni-paderborn.de |

| Temperature & Pressure | Set to mimic experimental conditions. |

| Output Analysis | |

| Radial Distribution Functions | Describes how the density of surrounding atoms varies as a function of distance from a central atom. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between polymer and solvent. |

| Free Energy Calculations | Determines the thermodynamic favorability of different polymer conformations or states. |

Theoretical Frameworks for Network Structure and Elasticity in Poly(this compound) Gels

Poly(this compound) can be cross-linked to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. The mechanical properties of these gels, such as their elasticity, are intrinsically linked to their network structure. Several theoretical frameworks exist to describe the relationship between the microscopic structure of the network and its macroscopic elastic behavior. espci.fr